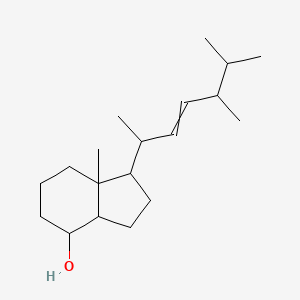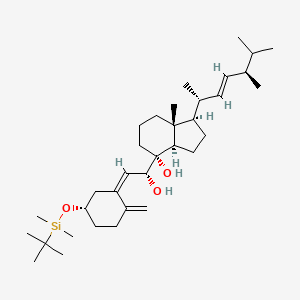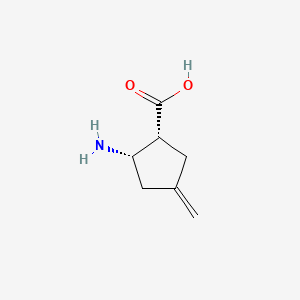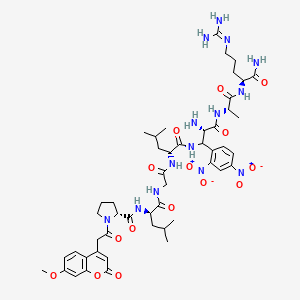
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
Descripción general
Descripción
“Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” is a highly selective MMP-12 FRET substrate . It has a kcat/Km value of 1.85 · 10⁵ M⁻¹s⁻¹ . It is a poor substrate of other MMPs with the exception of MMP-13 (kcat/Km = 0.53 · 10 ⁵ M⁻¹s⁻¹) and MMP-9 (0.33 · 10⁵ M⁻¹s⁻¹) .
Molecular Structure Analysis
The molecular weight of “Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” is 1195.21 . Its sum formula is C₅₃H₇₀N₁₂O₂₀ .Physical And Chemical Properties Analysis
“Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2” has a molecular weight of 1195.21 and a sum formula of C₅₃H₇₀N₁₂O₂₀ . It is stored at temperatures below -15°C .Aplicaciones Científicas De Investigación
Application in Matrix Metalloproteinases (MMPs) Assays : This peptide has been synthesized as a fluorogenic substrate for MMPs. It's used in sensitive continuous assays due to its ability to increase fluorescence significantly upon cleavage by MMPs, making it highly effective for enzyme concentration measurements and kinetic studies (Knight, Willenbrock, & Murphy, 1992).
Characterization in Protease Substrates : Its role in the rapid optimization of kcat/Km for protease substrates has been explored. By varying positions in the peptide sequence, it helps in identifying analogs with enhanced kcat/Km, aiding in the study of enzyme-substrate interactions (Berman et al., 1992).
Use in Studying Catalytic Domains of Enzymes : This peptide has been used to study the activity of the catalytic domain of human gelatinase A, contributing to our understanding of the enzymatic mechanism and substrate specificity in matrix metalloproteinases (Ye, Johnson, Yu, & Hupe, 1995).
Assisting in Enzymatic Activity Measurement : Research has also focused on using this peptide as a selective probe for measuring proteolytic activity of specific enzymes, demonstrating its utility in distinguishing between similar proteases (Abd-Elgaliel & Tung, 2010).
Applications in Continuous Recording Fluorescent Assays : It is used in fluorescent assays for monitoring the activity of MMPs, aiding in the study of enzyme kinetics and the development of inhibitors (Netzel‐Arnett et al., 1991).
Propiedades
IUPAC Name |
(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJYDZUSNOGPHT-FSQMBESRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N14O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




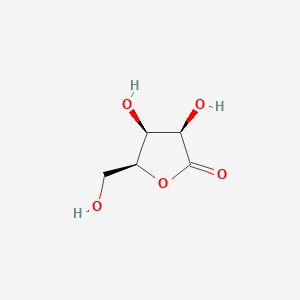

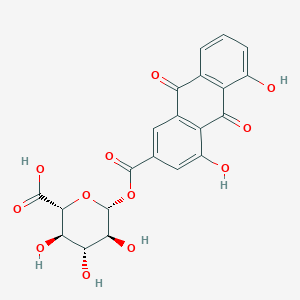
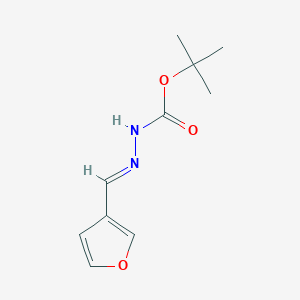
![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)
